![molecular formula C30H31N5O2 B14797856 6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)
6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[24]hept-4-en-7-one is a complex organic compound with a unique structure that includes a spirocyclic core, pyrrolidine, and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the pyrrolidine and pyrazole groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely depending on the specific reaction, but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, as well as a ligand in coordination chemistry. Its unique structure allows for interesting interactions with metals and other compounds.
Biology
In biology, this compound may be studied for its potential as a drug candidate. Its interactions with biological molecules, such as proteins and nucleic acids, could lead to the development of new therapeutics.
Medicine
In medicine, the compound’s potential as a pharmaceutical agent is of great interest. Its ability to interact with specific molecular targets could make it useful in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique structural properties. It may also find applications in catalysis, where it could serve as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic compounds, pyrrolidine derivatives, and pyrazole-containing molecules. Examples include:
- Spiro[2.4]heptane derivatives
- Pyrrolidine-based drugs
- Pyrazole-containing ligands
Uniqueness
What sets 6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one apart is its unique combination of these structural elements, which can lead to distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C30H31N5O2 |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
6-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C30H31N5O2/c1-33-19-26(16-31-33)23-4-2-21(3-5-23)22-6-8-24(9-7-22)27-32-30(13-14-30)29(37)35(27)18-20-12-15-34(17-20)28(36)25-10-11-25/h2-9,16,19-20,25H,10-15,17-18H2,1H3 |
Clé InChI |
VXNJFKPHXOAQEY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NC5(CC5)C(=O)N4CC6CCN(C6)C(=O)C7CC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
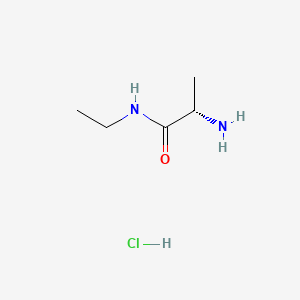

![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)
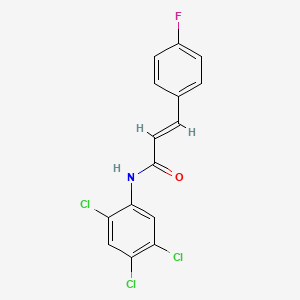
![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14797822.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
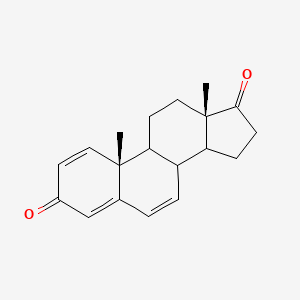
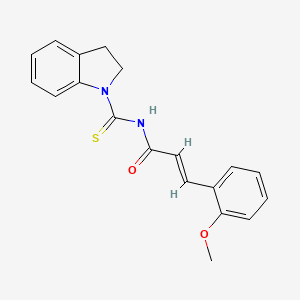
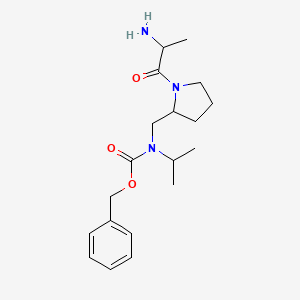
![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)
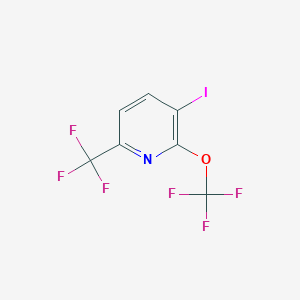
methanone](/img/structure/B14797870.png)
